

Application Notes: Analysis of Voxelisib-Induced Apoptosis by Flow Cytometry

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Compound of Interest

Compound Name: Voxelisib

Cat. No.: B1684596

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Introduction

Voxelisib (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] These two proteins are critical components of a signaling pathway that is frequently hyperactivated in cancer, promoting cell proliferation, growth, and survival.[3] By inhibiting both PI3K and mTOR, **Voxelisib** effectively disrupts this pathway, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][4]

This application note provides a detailed protocol for the analysis of **Voxelisib**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population at the single-cell level.[5][6] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact

membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.^[7] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic/necrotic cells
- Annexin V- / PI+: Necrotic cells

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat, a human T-cell leukemia line) treated with various concentrations of **Voxtalisisib** for 24 and 48 hours.

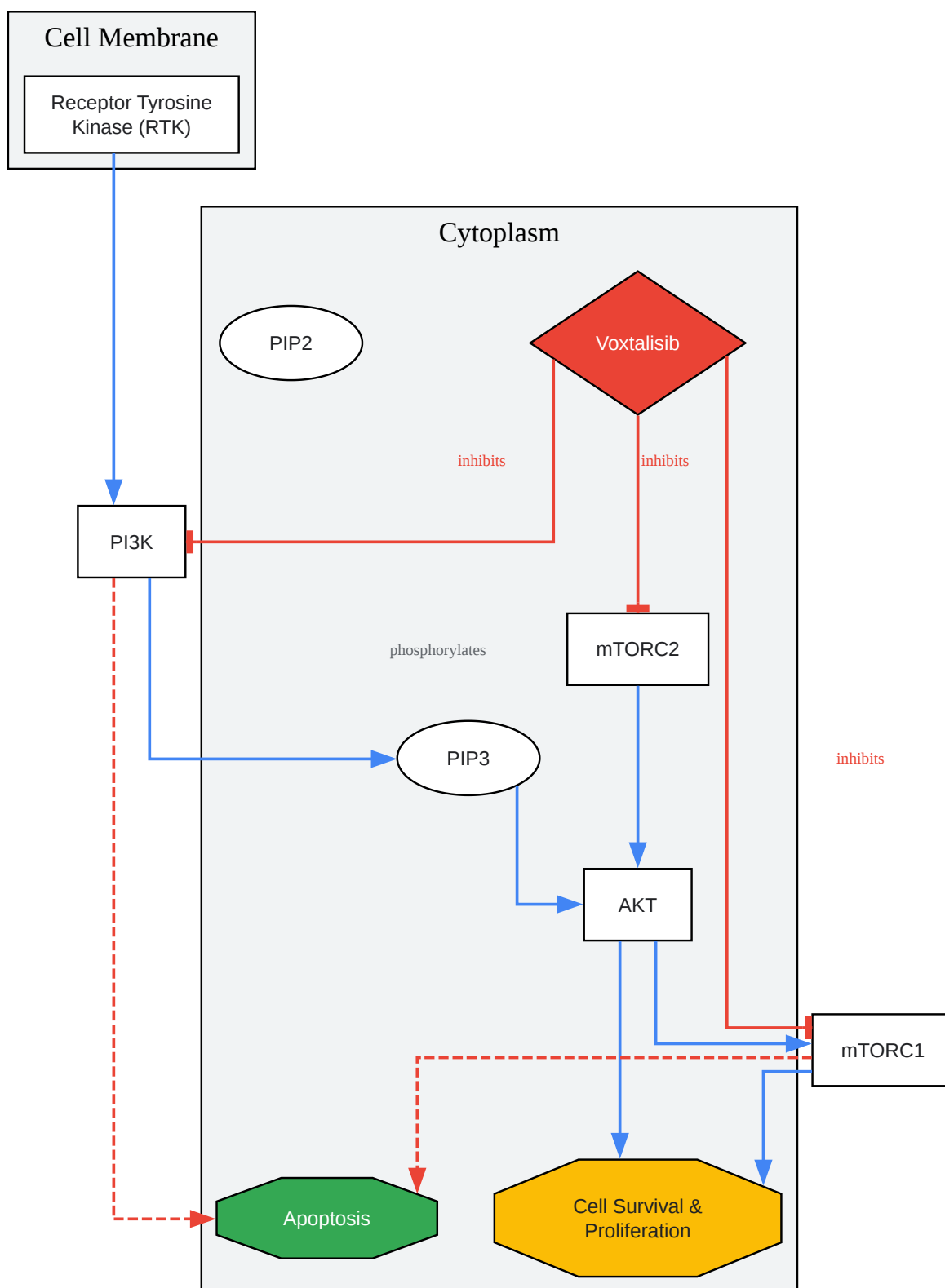
Table 1: Percentage of Apoptotic and Necrotic Jurkat Cells after 24-hour **Voxtalisisib** Treatment

Voxtalisisib Concentration (μM)	Live Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)	Total Apoptotic Cells (%)
0 (Control)	95.2 ± 1.5	2.5 ± 0.5	1.8 ± 0.3	4.3 ± 0.8
0.1	88.7 ± 2.1	7.8 ± 1.1	3.0 ± 0.6	10.8 ± 1.7
0.5	75.4 ± 3.2	15.6 ± 2.4	8.5 ± 1.9	24.1 ± 4.3
1.0	58.1 ± 4.5	25.3 ± 3.1	16.1 ± 2.8	41.4 ± 5.9
5.0	35.6 ± 5.1	38.9 ± 4.2	25.0 ± 3.7	63.9 ± 7.9

Table 2: Percentage of Apoptotic and Necrotic Jurkat Cells after 48-hour **Voxtalisisib** Treatment

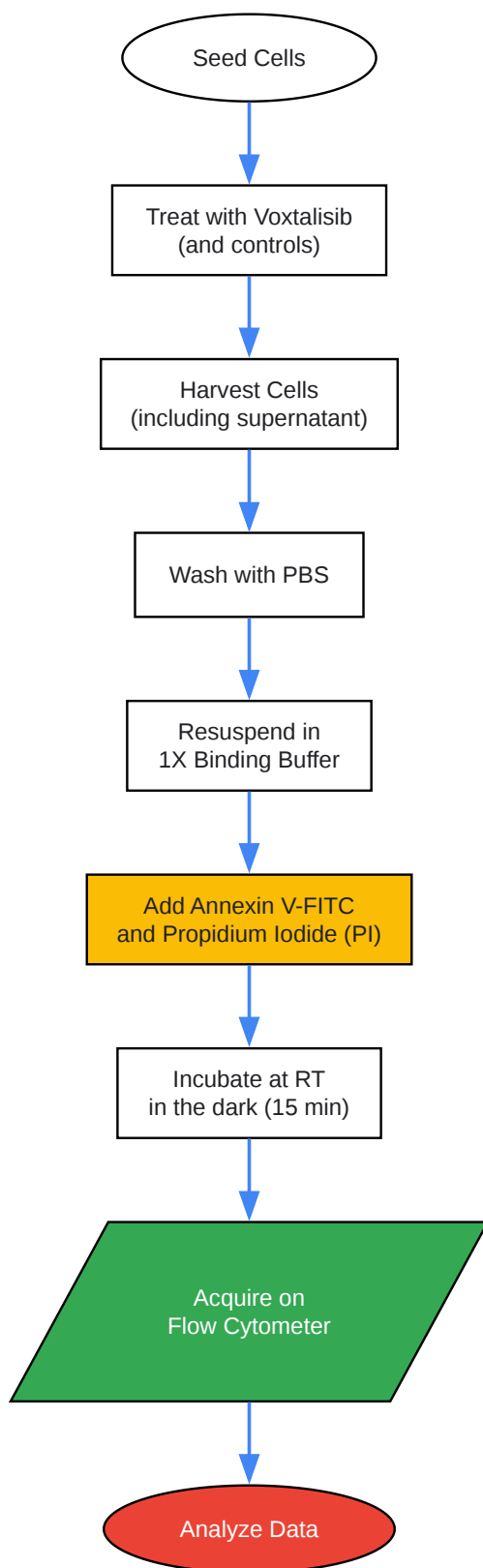
Voxtalisib Concentration (μM)	Live Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)	Total Apoptotic Cells (%)
0 (Control)	93.8 ± 1.8	3.1 ± 0.6	2.6 ± 0.4	5.7 ± 1.0
0.1	79.5 ± 2.5	12.4 ± 1.5	7.6 ± 1.1	20.0 ± 2.6
0.5	55.2 ± 3.8	22.8 ± 2.9	21.5 ± 3.3	44.3 ± 6.2
1.0	30.7 ± 4.9	30.1 ± 3.5	38.7 ± 4.1	68.8 ± 7.6
5.0	15.3 ± 3.9	28.5 ± 4.8	55.7 ± 5.4	84.2 ± 10.2

Signaling Pathway and Experimental Workflow



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Caption: **Voxtalisib** inhibits PI3K and mTOR, leading to apoptosis.



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Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Materials and Reagents

- **Voxtalib** (XL765)
- Cancer cell line of interest (e.g., Jurkat, MCF-7, etc.)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge
- Hemocytometer or automated cell counter

Cell Culture and Treatment

- Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 1×10^6 cells/well).
- Allow the cells to adhere (for adherent cell lines) or stabilize for 24 hours.
- Prepare a stock solution of **Voxtalib** in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 μM). Include a vehicle control (DMSO) at a concentration equivalent to the highest **Voxtalib** concentration used.

- Treat the cells with the different concentrations of **Voxtalisisb** and the vehicle control for the desired time points (e.g., 24 and 48 hours).

Staining Protocol for Flow Cytometry

- Harvest Cells:
 - For suspension cells, transfer the cell suspension to a conical tube.
 - For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and save it in a conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved culture medium.
- Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
- Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Sample Acquisition:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis

- Set up the flow cytometer to detect FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (typically detected with a >670 nm

longpass filter).

- Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest, excluding debris.
- Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
- Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants:
 - Q1 (Annexin V- / PI+): Necrotic
 - Q2 (Annexin V+ / PI+): Late Apoptotic/Necrotic
 - Q3 (Annexin V+ / PI-): Early Apoptotic
 - Q4 (Annexin V- / PI-): Live

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of **Voxtalisisib**-induced apoptosis by flow cytometry. The dual inhibition of PI3K and mTOR by **Voxtalisisib** leads to a significant, dose- and time-dependent increase in apoptosis in cancer cells. The Annexin V/PI staining method is a reliable and reproducible assay for evaluating the pro-apoptotic efficacy of **Voxtalisisib** and other PI3K/mTOR pathway inhibitors in preclinical drug development.

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